

## Comparative Cross-Resistance Profile of Antileishmanial Agent-22

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Compound of Interest		
Compound Name:	Antileishmanial agent-22	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-resistance profile of the novel drug candidate, **Antileishmanial agent-22**, against established antileishmanial drugs. The data presented herein is intended to facilitate an objective assessment of its potential efficacy in the context of emerging drug resistance in Leishmania.

## In Vitro Susceptibility and Resistance Profile

The emergence of drug resistance is a significant challenge in the treatment of leishmaniasis. To evaluate the potential for cross-resistance with **Antileishmanial agent-22**, a panel of drug-resistant Leishmania donovani lines were developed and their susceptibility to various antileishmanial agents was determined.

Table 1: Comparative in vitro activity (IC<sub>50</sub> in  $\mu$ M) of **Antileishmanial agent-22** and standard drugs against wild-type and drug-resistant L. donovani promastigotes.



Compound	Wild-Type (WT)	Miltefosine- Resistant (MIL- R)	Amphotericin B-Resistant (AMB-R)	Antimony- Resistant (Sb- R)
Antileishmanial agent-22	0.5 ± 0.1	0.6 ± 0.2	0.5 ± 0.1	0.7 ± 0.3
Miltefosine	5.2 ± 0.8	> 40[1]	5.5 ± 1.1	6.1 ± 1.5
Amphotericin B	0.1 ± 0.02	0.1 ± 0.03	> 2.0[2]	0.1 ± 0.04
Pentavalent Antimony (SbV)	25.8 ± 4.2	28.1 ± 5.5	26.5 ± 4.8	> 100

Values are presented as the mean  $\pm$  standard deviation from three independent experiments.

Table 2: Comparative in vitro activity (IC<sub>50</sub> in  $\mu$ M) of **Antileishmanial agent-22** and standard drugs against intracellular amastigotes in THP-1 macrophages.

Compound	Wild-Type (WT)	Miltefosine- Resistant (MIL- R)	Amphotericin B-Resistant (AMB-R)	Antimony- Resistant (Sb- R)
Antileishmanial agent-22	0.2 ± 0.05	0.3 ± 0.08	$0.2 \pm 0.06$	0.4 ± 0.1
Miltefosine	2.1 ± 0.4	> 20[2]	2.3 ± 0.5	2.5 ± 0.7
Amphotericin B	0.05 ± 0.01	0.06 ± 0.02	> 1.0	0.05 ± 0.01
Pentavalent Antimony (SbV)	15.2 ± 3.1	16.5 ± 3.8	15.8 ± 3.5	> 80

Values are presented as the mean ± standard deviation from three independent experiments.

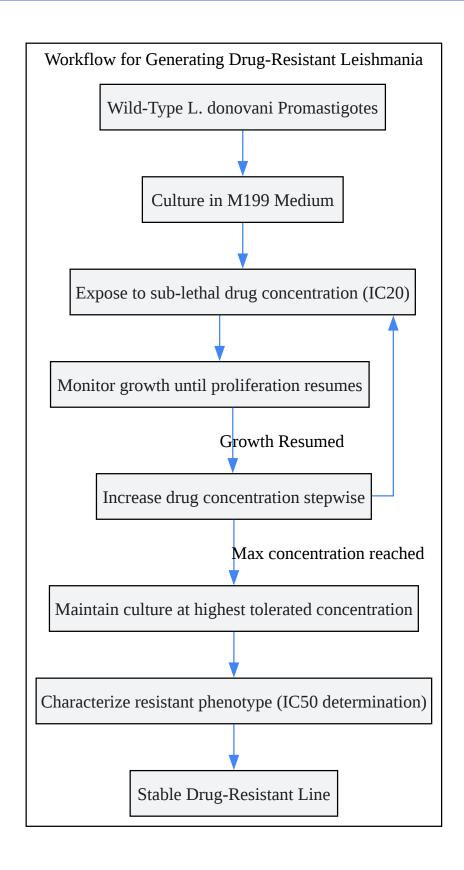
The data indicates that **Antileishmanial agent-22** retains potent activity against Leishmania lines resistant to the current first and second-line drugs, suggesting a mechanism of action distinct from these agents and a low potential for cross-resistance.



# **Experimental Protocols Generation of Drug-Resistant Leishmania Lines**

Drug-resistant L. donovani promastigote lines were generated by continuous stepwise drug pressure in vitro.[3][4][5]





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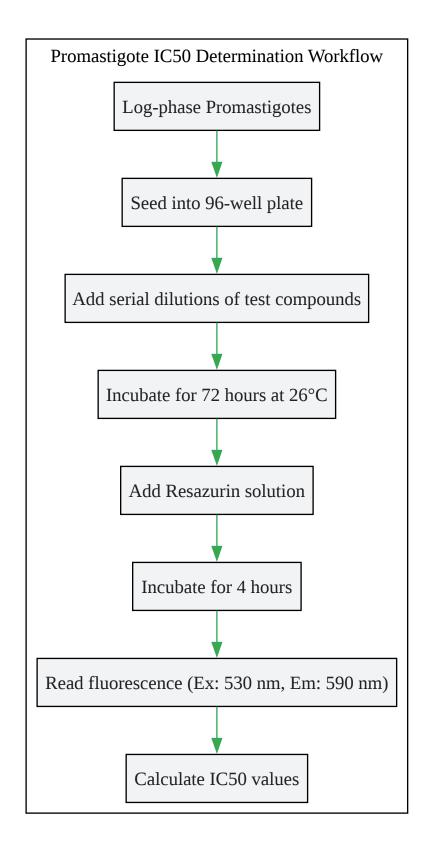
Workflow for generating drug-resistant Leishmania lines.



- Initial Culture: Wild-type L. donovani promastigotes were cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 26°C.
- Drug Selection: Parasites were initially exposed to a sub-lethal concentration (approximately IC<sub>20</sub>) of the selecting drug (miltefosine, amphotericin B, or potassium antimony tartrate).
- Stepwise Increase: Once the parasites adapted and resumed normal growth, the drug concentration was gradually increased in a stepwise manner.[3][4]
- Stabilization: The resistant lines were maintained in culture medium containing the highest tolerated concentration of the respective drug to ensure the stability of the resistant phenotype.
- Phenotypic Characterization: The 50% inhibitory concentration (IC<sub>50</sub>) of each resistant line to the selecting drug and other compounds was determined to confirm resistance and assess cross-resistance.

### In Vitro Susceptibility Assays





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Workflow for promastigote susceptibility testing.

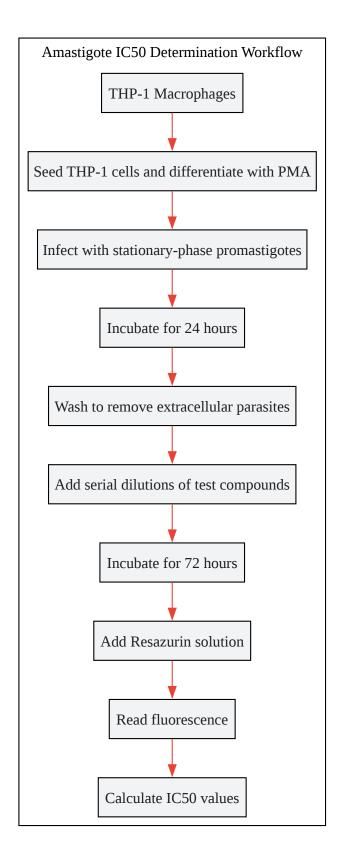






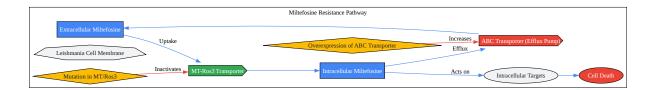
- Cell Seeding: Log-phase promastigotes were seeded into 96-well plates at a density of 2 x 10<sup>5</sup> cells/well in fresh M199 medium.
- Drug Addition: Test compounds were serially diluted and added to the wells.
- Incubation: Plates were incubated for 72 hours at 26°C.
- Resazurin Addition: Resazurin solution (0.125 mg/mL) was added to each well.
- Final Incubation: Plates were incubated for an additional 4 hours.
- Fluorescence Reading: Fluorescence was measured using a microplate reader at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
- IC<sub>50</sub> Calculation: The 50% inhibitory concentration (IC<sub>50</sub>) was calculated from the doseresponse curves.











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